molecular formula C15H18O B13604710 2,2-Dimethyl-3-(naphthalen-2-yl)propan-1-ol

2,2-Dimethyl-3-(naphthalen-2-yl)propan-1-ol

Cat. No.: B13604710
M. Wt: 214.30 g/mol
InChI Key: BOABTCRKNQQQIX-UHFFFAOYSA-N
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Description

2,2-Dimethyl-3-(naphthalen-2-yl)propan-1-ol is an organic compound with the molecular formula C15H18O It is characterized by a naphthalene ring attached to a propanol group with two methyl groups at the second carbon position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-3-(naphthalen-2-yl)propan-1-ol typically involves the reaction of naphthalene derivatives with appropriate alcohols under controlled conditions. One common method includes the alkylation of naphthalene with 2,2-dimethylpropan-1-ol in the presence of a strong acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-3-(naphthalen-2-yl)propan-1-ol undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form the corresponding ketone or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The naphthalene ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) and sulfuric acid (H2SO4).

Major Products Formed

    Oxidation: Formation of 2,2-Dimethyl-3-(naphthalen-2-yl)propan-1-one or 2,2-Dimethyl-3-(naphthalen-2-yl)propanoic acid.

    Reduction: Formation of 2,2-Dimethyl-3-(naphthalen-2-yl)propane.

    Substitution: Formation of various substituted naphthalene derivatives.

Scientific Research Applications

2,2-Dimethyl-3-(naphthalen-2-yl)propan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-3-(naphthalen-2-yl)propan-1-ol involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2,2-Dimethyl-1-naphthalen-2-yl-propan-1-one
  • 2-Naphthalenemethanol
  • 1,2,3,4,4a,5,6,7-octahydro-α,α,4a,8-tetramethyl-2-naphthalenemethanol

Uniqueness

2,2-Dimethyl-3-(naphthalen-2-yl)propan-1-ol is unique due to its specific structural features, such as the presence of a naphthalene ring and a propanol group with two methyl groups. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

2,2-dimethyl-3-naphthalen-2-ylpropan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18O/c1-15(2,11-16)10-12-7-8-13-5-3-4-6-14(13)9-12/h3-9,16H,10-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOABTCRKNQQQIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC1=CC2=CC=CC=C2C=C1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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